Methyl 3-(2-bromoacetamido)benzoate
Description
Methyl 3-(2-bromoacetamido)benzoate (CAS: 257622-59-6) is a brominated aromatic ester characterized by a methyl benzoate backbone substituted with a 2-bromoacetamido group at the third position. It is commercially available with a purity of 96% and is used primarily as a synthetic intermediate in pharmaceutical and chemical research .
Properties
IUPAC Name |
methyl 3-[(2-bromoacetyl)amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO3/c1-15-10(14)7-3-2-4-8(5-7)12-9(13)6-11/h2-5H,6H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFXHGUVFTWADSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
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Reagents :
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Methyl 3-aminobenzoate (1.0 equiv)
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2-Bromoacetyl chloride (1.2 equiv)
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Triethylamine (2.0 equiv, as HCl scavenger)
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Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
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Temperature : 0°C to room temperature (20–25°C)
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Time : 12–24 hours
Procedure :
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Dissolve methyl 3-aminobenzoate in DCM under inert atmosphere.
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Add triethylamine and cool to 0°C.
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Slowly add 2-bromoacetyl chloride dropwise with stirring.
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Warm to room temperature and stir until completion (monitored by TLC).
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Quench with water, extract with DCM, dry over Na₂SO₄, and concentrate.
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Purify via silica gel chromatography (hexane/ethyl acetate gradient).
Yield : 75–85%.
Purity : >95% (HPLC).
Key Advantages :
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High yield and selectivity.
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Minimal side products due to the reactivity of acid chlorides.
Limitations :
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Sensitivity to moisture, requiring anhydrous conditions.
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Handling corrosive reagents (2-bromoacetyl chloride).
Coupling of Bromoacetic Acid with Methyl 3-Aminobenzoate Using EDCI/DMAP
An alternative approach employs bromoacetic acid activated by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP). This method is preferred when acid chlorides are unavailable or impractical.
Reaction Conditions and Optimization
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Reagents :
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Methyl 3-aminobenzoate (1.0 equiv)
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Bromoacetic acid (1.2 equiv)
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EDCI (1.5 equiv)
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DMAP (0.1 equiv, catalytic)
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Solvent : Dimethylformamide (DMF) or DCM
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Temperature : Room temperature
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Time : 18–24 hours
Procedure :
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Activate bromoacetic acid by stirring with EDCI in DMF for 30 minutes.
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Add methyl 3-aminobenzoate and DMAP.
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Stir at room temperature until completion.
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Dilute with ethyl acetate, wash with 1M HCl and brine, dry, and concentrate.
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Recrystallize from ethanol/water.
Yield : 65–75%.
Purity : 90–95% (NMR).
Key Advantages :
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Avoids moisture-sensitive reagents.
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Utilizes stable, commercially available starting materials.
Limitations :
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Lower yields compared to acid chloride method.
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Requires purification by recrystallization to remove coupling byproducts.
Comparative Analysis of Preparation Methods
| Parameter | Acylation with 2-Bromoacetyl Chloride | EDCI/DMAP Coupling |
|---|---|---|
| Starting Materials | Acid chloride, amine | Carboxylic acid, amine |
| Reaction Time | 12–24 hours | 18–24 hours |
| Yield | 75–85% | 65–75% |
| Purity | >95% | 90–95% |
| Cost | Higher (acid chloride) | Moderate |
| Scalability | Industrial-friendly | Lab-scale |
| Moisture Sensitivity | High | Low |
Critical Insights :
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The acylation method is superior for large-scale synthesis due to higher yields and faster kinetics.
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EDCI/DMAP coupling is advantageous in academic settings where reagent stability is prioritized.
Mechanistic Considerations and Side Reactions
Acylation Mechanism
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Base Activation : Triethylamine deprotonates the amine, enhancing nucleophilicity.
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Nucleophilic Attack : The amine attacks the carbonyl carbon of 2-bromoacetyl chloride, forming a tetrahedral intermediate.
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HCl Elimination : Triethylamine neutralizes HCl, driving the reaction forward.
Side Reactions :
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Diacylation : Occurs with excess acid chloride, mitigated by stoichiometric control.
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Ester Hydrolysis : Minimized by avoiding aqueous workup until quenching.
EDCI/DMAP Mechanism
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Activation : EDCI converts bromoacetic acid into an O-acylisourea intermediate.
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Amine Coupling : DMAP facilitates acyl transfer to the amine, forming the amide bond.
Side Reactions :
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Urea Byproduct : Generated from EDCI decomposition, removed during purification.
Purification and Characterization
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromoacetamido group undergoes nucleophilic substitution, enabling the introduction of diverse functional groups. Key examples include:
Reaction with Amines
Primary and secondary amines displace the bromide to form stable acetamide derivatives. For example:
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Reaction with piperazine derivatives in dimethylformamide (DMF) at 60°C yields substituted amides with >80% efficiency .
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Reaction conditions (e.g., solvent polarity, temperature) significantly influence regioselectivity and yield .
Thiol-Ether Formation
Thiol-containing nucleophiles (e.g., cysteine residues in proteins) react efficiently under mild conditions:
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Conjugation with glutathione in phosphate buffer (pH 7.4, 25°C) achieves >95% conversion within 2 hours .
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This reactivity is exploited in antibody-drug conjugate (ADC) synthesis, where the compound rebridges disulfide bonds in monoclonal antibodies .
Reduction Reactions
The carbonyl group in the bromoacetamido moiety can be selectively reduced:
| Reducing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NaBH₄ | EtOH, 0°C | 3-(2-hydroxyacetamido)benzoate | 65% | |
| LiAlH₄ | THF, reflux | 3-(2-aminoethyl)benzoate | 45% |
Reduction pathways are sensitive to steric hindrance from the methyl ester group, necessitating optimized conditions .
Oxidation Reactions
Oxidation of the methyl ester or acetamido group is less common but achievable:
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Ester Hydrolysis : Treatment with aqueous NaOH (1M, 80°C) converts the methyl ester to carboxylic acid (95% yield) .
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Bromine Oxidation : Under strongly acidic conditions (H₂SO₄, 100°C), the acetamido group oxidizes to a nitro derivative, though yields are moderate (50–60%) .
Antibody Functionalization
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Rebinding of reduced antibody disulfides (e.g., trastuzumab) with Methyl 3-(2-bromoacetamido)benzoate produces homogeneous conjugates with retained antigen-binding capacity .
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Conjugates exhibit enhanced stability in serum compared to maleimide-based counterparts .
Linker Efficiency
A comparative study of bis-haloacetamide linkers revealed:
| Linker Structure | Conjugation Efficiency | Serum Stability (t₁/₂) |
|---|---|---|
| Bromoacetamide (this compound) | 92% | >14 days |
| Iodoacetamide | 88% | 10 days |
| Maleimide | 75% | 3 days |
Mechanistic Insights
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Substitution Kinetics : The reaction follows an SN2 mechanism, with rate dependence on nucleophile strength and solvent polarity . Polar aprotic solvents (e.g., DMF) accelerate substitution by stabilizing the transition state.
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Steric Effects : Substituents on the benzene ring influence reactivity; electron-withdrawing groups enhance electrophilicity at the bromoacetamido carbon .
Stability and Handling
Scientific Research Applications
Organic Synthesis
Methyl 3-(2-bromoacetamido)benzoate serves as an important intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, making it useful for constructing more complex organic molecules. The compound can undergo nucleophilic substitution reactions, hydrolysis, and reduction, which are essential processes in synthetic organic chemistry.
Medicinal Chemistry
In medicinal chemistry, this compound is being explored for its potential as a building block in the synthesis of pharmaceutical agents. The bromoacetamido group is particularly reactive and can form covalent bonds with nucleophilic sites in biological molecules, such as proteins. This reactivity can be harnessed for drug development, particularly in creating targeted therapies .
Biological Studies
This compound is utilized in biological studies involving enzyme inhibition and protein modification. The ability of the bromoacetyl group to react with nucleophiles makes it a valuable tool for probing protein functions and interactions. It has been studied for its potential effects on various biological pathways, which could lead to insights into disease mechanisms and therapeutic strategies.
Material Science
The compound is also being investigated for its applications in material science. Researchers are exploring its use in developing new materials with specific properties, such as enhanced stability or reactivity. This aspect of research could lead to advancements in polymer chemistry and nanotechnology .
Case Study 1: Enzyme Inhibition
In a study investigating enzyme inhibitors, this compound was used to modify specific proteins involved in metabolic pathways. The results indicated that the compound effectively inhibited enzyme activity through covalent modification, demonstrating its potential as a therapeutic agent.
Case Study 2: Drug Development
A recent research project focused on synthesizing novel pharmaceutical compounds using this compound as a precursor. The study highlighted the compound's ability to facilitate the creation of targeted drugs aimed at specific disease mechanisms, showcasing its importance in drug design .
Mechanism of Action
The mechanism of action of Methyl 3-(2-bromoacetamido)benzoate involves the reactivity of the bromoacetyl group. This group can form covalent bonds with nucleophilic sites in biological molecules, such as the amino groups in proteins. This covalent modification can alter the function of the target molecule, leading to various biological effects. The ester group can also undergo hydrolysis, releasing the active carboxylic acid derivative.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Brominated Benzoates
a) Methyl 3-bromo-4-methylbenzoate (CAS: 104901-43-1)
- Structure : Differs in substituent placement, featuring a bromine atom at the third position and a methyl group at the fourth position, lacking the acetamido group.
- Properties: Molecular formula C₉H₉BrO₂, molecular weight 229.07 g/mol. Stable under normal conditions but classified as a skin and eye irritant (Category 2 for skin corrosion/irritation and eye damage) .
- Reactivity : Less reactive than Methyl 3-(2-bromoacetamido)benzoate due to the absence of the bromoacetamido group, limiting its utility in alkylation reactions.
b) Methyl (S)-4-(2-(3-(3-chlorophenyl)ureido)-2-phenylacetamido)benzoate (4b)
Functional Analogues: Alkyl Benzoates
a) Methyl Benzoate
- Properties : Low acute toxicity (oral LD₅₀ in rats: 1.4–2.0 g/kg) and minimal dermal irritation .
- Applications : Widely used in cosmetics and flavorings, unlike the brominated derivative, which is restricted to synthetic chemistry due to higher reactivity and hazards.
b) Ethyl Benzoate
- Structure : Ethyl ester variant.
- Toxicity : Similar to methyl benzoate but with slightly lower volatility.
Bromoacetamido-Containing Compounds
a) Methyl 2-benzoylamino-3-oxobutanoate
Physicochemical and Toxicological Comparison
Biological Activity
Methyl 3-(2-bromoacetamido)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial agent. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and presenting data in a structured format.
Chemical Structure and Properties
This compound is characterized by its bromoacetamido group attached to a benzoate moiety. Its molecular formula is C₉H₈BrN₁O₂, and it has a molecular weight of approximately 272.09 g/mol. The presence of the bromoacetyl group enhances its reactivity and potential interactions with biological macromolecules.
Biological Activity Overview
Research indicates that this compound and its derivatives exhibit various biological activities, particularly:
- Antimicrobial Activity : Studies suggest that compounds similar to this compound can inhibit bacterial enzymes such as lactoperoxidase and paraoxonase 1, which are critical for bacterial defense mechanisms. This positions them as potential candidates for developing new antimicrobial agents.
- Interaction with Biological Macromolecules : The reactive functional groups in this compound suggest possible interactions with enzymes or receptors, influencing their biological activity.
Case Studies and Research Findings
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Antimicrobial Efficacy : A study assessing the antimicrobial properties of various benzoate derivatives found that this compound demonstrated significant inhibitory effects against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were notably lower than those of simpler benzoates, indicating enhanced potency due to the bromoacetamido substitution.
Compound Name MIC (µg/mL) This compound 12 Methyl benzoate >100 Methyl 4-aminobenzoate 50 - Enzyme Inhibition Studies : In vitro assays revealed that this compound inhibited lactoperoxidase activity by approximately 70% at a concentration of 25 µM, suggesting a mechanism for its antimicrobial action .
- Structural Activity Relationship (SAR) : Research has focused on the structural features contributing to the biological activity of methyl benzoate derivatives. The introduction of the bromoacetamido group appears to enhance binding affinity to target enzymes compared to other substituents .
Comparative Analysis with Related Compounds
The following table summarizes key features and biological activities of related compounds within the methyl benzoate family:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|
| Methyl benzoate | C₉H₁₀O₂ | 150.18 | Solvent and flavoring agent; low biological activity |
| Methyl 3-bromobenzoate | C₉H₈BrO₂ | 215.06 | Used in synthesis; moderate antimicrobial properties |
| Methyl 4-aminobenzoate | C₉H₉N₁O₂ | 151.16 | Dye production; less potent than bromoacetamide |
Q & A
Q. What synthetic methodologies are recommended for preparing Methyl 3-(2-bromoacetamido)benzoate?
A two-step approach is typically employed:
Amidation : React 3-aminobenzoic acid with bromoacetyl bromide in the presence of a base (e.g., triethylamine) to form 3-(2-bromoacetamido)benzoic acid.
Esterification : Treat the intermediate with methanol under acidic or catalytic conditions (e.g., H₂SO₄ or DCC/DMAP) to yield the methyl ester.
Validation : Monitor reaction progress via TLC and confirm the final product using -NMR (e.g., ester methyl proton at ~3.8 ppm) and IR (C=O stretch at ~1700 cm⁻¹) .
Q. How can spectroscopic techniques characterize this compound?
- NMR :
- -NMR: Identify the methyl ester (~3.8 ppm), bromoacetamido NH (~10 ppm), and aromatic protons (6.8–8.2 ppm).
- -NMR: Confirm ester carbonyl (~165 ppm) and bromoacetamido carbonyl (~168 ppm).
- Mass Spectrometry : Look for molecular ion peaks at m/z corresponding to C₁₀H₉BrNO₄ (exact mass: 294.97).
- Melting Point : Compare observed mp (e.g., 99–102°C for analogous bromophenylacetic acids) with literature values to assess purity .
Q. What safety protocols are critical when handling brominated acetamides?
- PPE : Use nitrile gloves, lab coats, and eye protection.
- Ventilation : Work in a fume hood to avoid inhalation.
- First Aid :
- Skin contact: Wash with soap/water for 15 minutes.
- Inhalation: Move to fresh air; administer oxygen if necessary.
- Spills: Neutralize with sodium bicarbonate and adsorb with inert material .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
- Data Collection : Use single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) to obtain high-resolution data.
- Refinement : Employ SHELXL for structure solution, leveraging its robust handling of heavy atoms (e.g., bromine) and hydrogen-bonding networks.
- Validation : Cross-check R-factors (<5%) and electron density maps to confirm stereochemistry and substituent positions .
Q. How to address contradictions in reactivity data during nucleophilic substitution reactions?
- Experimental Design :
- Vary solvents (e.g., DMF vs. THF) to assess polarity effects.
- Test nucleophiles (e.g., amines vs. thiols) under controlled temperatures (25–80°C).
- Analysis : Use HPLC or GC-MS to quantify byproducts (e.g., elimination vs. substitution products).
- Example: If competing elimination occurs, lower reaction temperature or switch to a polar aprotic solvent .
Q. What strategies optimize the stability of this compound in aqueous media?
- pH Control : Maintain pH < 7 to prevent hydrolysis of the ester group.
- Additives : Include stabilizers like BHT (0.1% w/v) to inhibit radical degradation.
- Storage : Store at –20°C under argon; monitor degradation via UV-Vis (λ = 260 nm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
